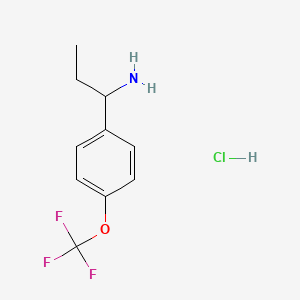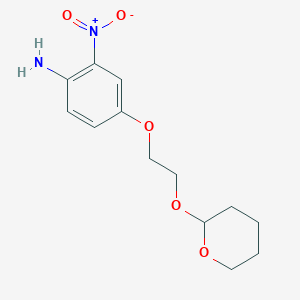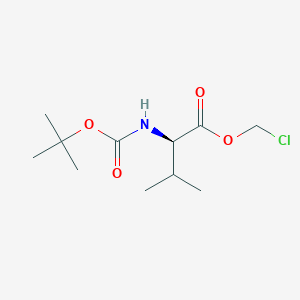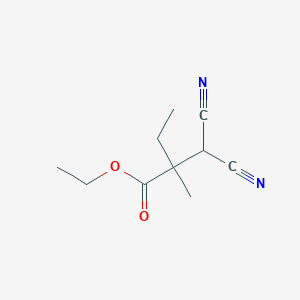
6-Amino-3-metoxi-2-(trifluorometil)piridina
Descripción general
Descripción
6-Amino-3-methoxy-2-(trifluoromethyl)pyridine is a heterocyclic organic compound that features a pyridine ring substituted with amino, methoxy, and trifluoromethyl groups
Aplicaciones Científicas De Investigación
6-Amino-3-methoxy-2-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the development of bioactive compounds with potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Análisis Bioquímico
Biochemical Properties
6-Amino-3-methoxy-2-(trifluoromethyl)pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the amino group can participate in acylation and alkylation reactions, while the methoxy group can affect the compound’s solubility and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a more effective candidate for drug development. The interactions of 6-Amino-3-methoxy-2-(trifluoromethyl)pyridine with biomolecules are primarily mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Cellular Effects
6-Amino-3-methoxy-2-(trifluoromethyl)pyridine has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of key signaling proteins, leading to changes in downstream signaling cascades. Additionally, 6-Amino-3-methoxy-2-(trifluoromethyl)pyridine can alter gene expression by interacting with transcription factors or other regulatory proteins. These effects can result in changes in cellular metabolism, including alterations in energy production and utilization .
Molecular Mechanism
The molecular mechanism of action of 6-Amino-3-methoxy-2-(trifluoromethyl)pyridine involves several key interactions at the molecular level. The compound can bind to specific biomolecules, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, 6-Amino-3-methoxy-2-(trifluoromethyl)pyridine can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Amino-3-methoxy-2-(trifluoromethyl)pyridine can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 6-Amino-3-methoxy-2-(trifluoromethyl)pyridine is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained biological activity .
Dosage Effects in Animal Models
The effects of 6-Amino-3-methoxy-2-(trifluoromethyl)pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity or influencing gene expression. At higher doses, toxic or adverse effects may be observed. These effects can include cellular toxicity, organ damage, or other negative outcomes. It is important to determine the appropriate dosage range to maximize the compound’s therapeutic potential while minimizing adverse effects .
Metabolic Pathways
6-Amino-3-methoxy-2-(trifluoromethyl)pyridine is involved in several metabolic pathways. The compound can be metabolized by various enzymes, including cytochrome P450 enzymes, which play a key role in its biotransformation. The presence of the trifluoromethyl group can enhance the compound’s metabolic stability, reducing its susceptibility to enzymatic degradation. Additionally, 6-Amino-3-methoxy-2-(trifluoromethyl)pyridine can influence metabolic flux and metabolite levels, potentially affecting overall cellular metabolism .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-3-methoxy-2-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method starts with the nitration of 3-methoxypyridine, followed by reduction to form the corresponding amino derivative. The trifluoromethyl group is then introduced via a nucleophilic substitution reaction using a suitable trifluoromethylating agent .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The choice of solvents and purification techniques, such as recrystallization or chromatography, also plays a crucial role in the industrial synthesis of 6-Amino-3-methoxy-2-(trifluoromethyl)pyridine .
Análisis De Reacciones Químicas
Types of Reactions
6-Amino-3-methoxy-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The methoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like hydrogen gas or sodium borohydride for reduction, and nucleophiles like alkoxides for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can introduce various functional groups at the methoxy or trifluoromethyl positions .
Mecanismo De Acción
The mechanism of action of 6-Amino-3-methoxy-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. This can lead to the modulation of various biochemical pathways, depending on the specific application .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-5-(trifluoromethyl)pyridine
- 3-Amino-2-(trifluoromethyl)pyridine
- 6-Amino-4-methoxy-2-(trifluoromethyl)pyridine
Uniqueness
6-Amino-3-methoxy-2-(trifluoromethyl)pyridine is unique due to the specific positioning of its functional groups, which can influence its chemical reactivity and biological activity. The presence of both amino and methoxy groups on the pyridine ring, along with the trifluoromethyl group, provides a distinct set of properties that can be leveraged in various applications .
Propiedades
IUPAC Name |
5-methoxy-6-(trifluoromethyl)pyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c1-13-4-2-3-5(11)12-6(4)7(8,9)10/h2-3H,1H3,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIGJKGOULSRXFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![[1-(4-Ethynylphenyl)cyclopropyl]methanol](/img/structure/B1409112.png)




![5-Bromoimidazo[1,2-a]pyridine-6-carbonitrile](/img/structure/B1409120.png)


